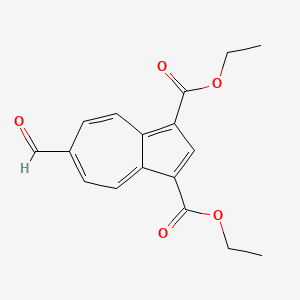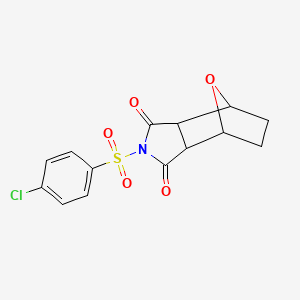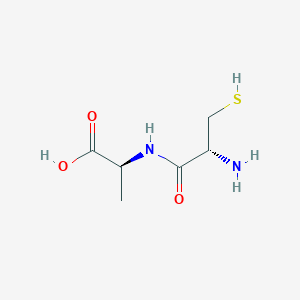
L-Cysteinyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-alanine is a dipeptide composed of the amino acids L-cysteine and L-alanine. This compound is of interest due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. L-Cysteine contains a thiol group, which makes it reactive and capable of forming disulfide bonds, while L-alanine is a simple, non-polar amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-alanine can be synthesized through peptide bond formation between L-cysteine and L-alanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction typically employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method can be advantageous due to its specificity and mild reaction conditions, which help preserve the integrity of the amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of the thiol group in L-cysteine.
Substitution: Formation of thioethers or thioesters, depending on the electrophile used.
Applications De Recherche Scientifique
L-Cysteinyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and the reactivity of thiol groups.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds that stabilize protein tertiary and quaternary structures.
Medicine: Explored for its potential therapeutic applications, such as in the development of antioxidant treatments due to the reactive thiol group in L-cysteine.
Industry: Utilized in the production of peptides and proteins for various industrial applications, including pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-alanine involves the reactivity of the thiol group in L-cysteine. This group can form disulfide bonds, which play a crucial role in stabilizing protein structures. Additionally, the thiol group can act as a nucleophile, participating in various biochemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with thiol groups, such as glutathione peroxidase and thioredoxin.
Comparaison Avec Des Composés Similaires
L-Cysteinyl-L-alanine can be compared to other dipeptides and compounds containing L-cysteine or L-alanine:
L-Cysteinylglycine: Similar to this compound but contains glycine instead of alanine. It also forms disulfide bonds and participates in similar reactions.
L-Alanylglycine: Contains alanine and glycine, lacking the reactive thiol group found in L-cysteine, making it less reactive in oxidation and substitution reactions.
Glutathione (L-γ-glutamyl-L-cysteinyl-glycine): A tripeptide containing L-cysteine, known for its antioxidant properties and role in cellular redox balance.
This compound is unique due to the presence of both L-cysteine and L-alanine, combining the reactivity of the thiol group with the simplicity of a non-polar amino acid.
Propriétés
Numéro CAS |
77621-47-7 |
|---|---|
Formule moléculaire |
C6H12N2O3S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-3(6(10)11)8-5(9)4(7)2-12/h3-4,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clé InChI |
HAYVTMHUNMMXCV-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



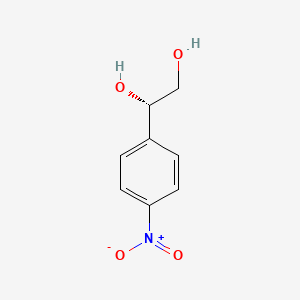
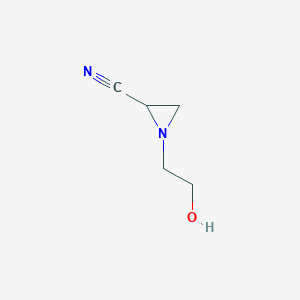


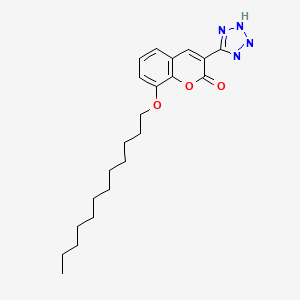

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
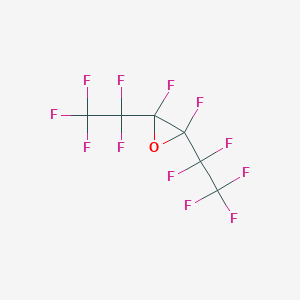
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

